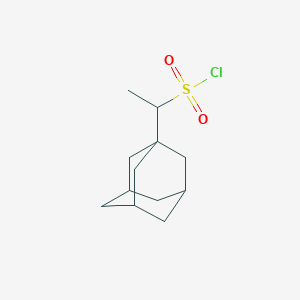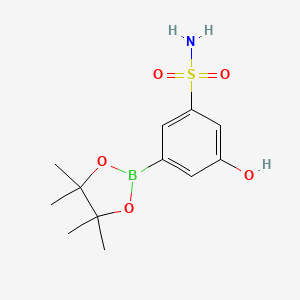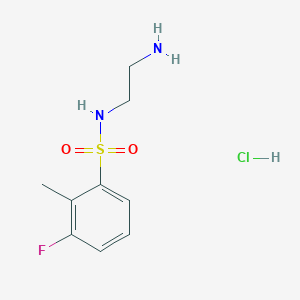
2-(2-Ethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a cyclopropyl group and a dioxaborolane ring, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-ethylcyclopropylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
2-Ethylcyclopropylboronic acid+Pinacol→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the synthesis.
化学反应分析
Types of Reactions
2-(2-Ethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boron-containing compound and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃, NaOH)
Conditions: Typically performed in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.
Major Products
The major products of these reactions are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学研究应用
2-(2-Ethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research, particularly in the field of organic synthesis. Its applications include:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of advanced materials and polymers.
作用机制
The mechanism of action of 2-(2-Ethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond.
相似化合物的比较
Similar Compounds
- Cyclopropaneoctanoic acid, 2-[[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-, methyl ester
- Cyclohexane derivatives
Uniqueness
2-(2-Ethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropyl group and a dioxaborolane ring, which imparts distinct reactivity and stability compared to other boron-containing compounds. This makes it particularly valuable in cross-coupling reactions where stability and reactivity are crucial.
属性
分子式 |
C11H21BO2 |
|---|---|
分子量 |
196.10 g/mol |
IUPAC 名称 |
2-(2-ethylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H21BO2/c1-6-8-7-9(8)12-13-10(2,3)11(4,5)14-12/h8-9H,6-7H2,1-5H3 |
InChI 键 |
KOKIOKRQOCRQHK-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine](/img/structure/B13527051.png)



![methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate](/img/structure/B13527084.png)

